

"Methyl 2-(5-methylfuran-2-yl)benzoate" chemical properties

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Compound of Interest

Compound Name: Methyl 2-(5-methylfuran-2-yl)benzoate

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Technical Guide: Methyl 2-(5-methylfuran-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical properties, proposed synthesis, and potential biological significance of the novel compound, **Methyl 2-(5-methylfuran-2-yl)benzoate**. Due to the absence of this specific molecule in current scientific literature, this document provides a theoretical and predictive framework to guide future research. It outlines a plausible synthetic pathway via palladium-catalyzed cross-coupling, predicts its physicochemical properties based on analogous structures, details standard experimental protocols for its characterization, and hypothesizes its potential biological activities and associated signaling pathways. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and other novel furan- and benzoate-containing compounds.

Introduction

Methyl 2-(5-methylfuran-2-yl)benzoate is a small molecule incorporating both a benzoate and a furan moiety. Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and

anticancer properties.[1][2][3] The furan ring is an aromatic heterocycle that can engage in various interactions with biological macromolecules.[3] Similarly, benzoate derivatives are widely used in the pharmaceutical and food industries and are known to possess a range of biological activities.[4][5] The unique combination of these two pharmacophores in **Methyl 2-(5-methylfuran-2-yl)benzoate** suggests it may exhibit interesting and potentially useful biological effects. This guide provides a comprehensive theoretical overview to stimulate and facilitate the investigation of this novel compound.

Predicted Physicochemical Properties

The exact physicochemical properties of **Methyl 2-(5-methylfuran-2-yl)benzoate** are not experimentally determined. However, we can predict these properties based on its constituent functional groups and the known properties of similar compounds.

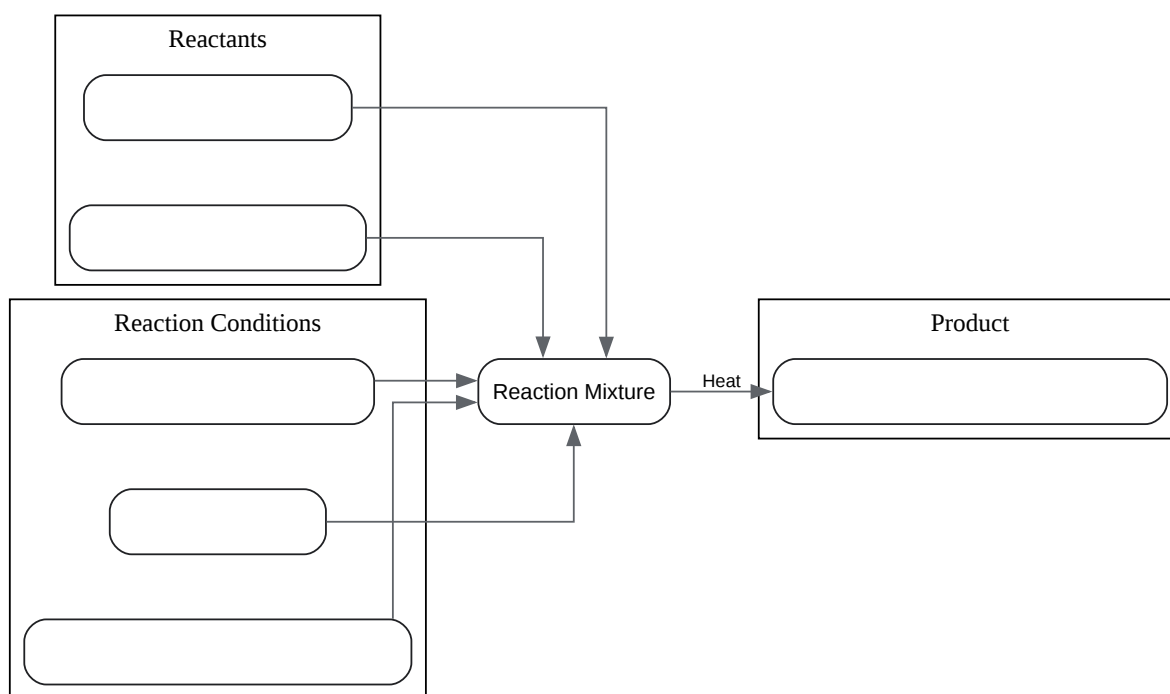
Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₁₃ H ₁₂ O ₃	Based on chemical structure
Molecular Weight	216.23 g/mol	Calculated from the molecular formula
Physical State	Likely a solid or high-boiling liquid at room temperature	Similar aromatic esters are often solids or high-boiling liquids
Solubility	Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, ethanol, ethyl acetate)	Presence of two aromatic rings and an ester group suggests lipophilicity
Boiling Point	Estimated to be > 250 °C	Based on structurally related compounds like methyl benzoate and 2-phenylfuran
Melting Point	If solid, likely in the range of 50-100 °C	Highly dependent on crystal packing

Proposed Synthesis and Experimental Workflow

A plausible and efficient method for the synthesis of **Methyl 2-(5-methylfuran-2-yl)benzoate** is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling. These reactions are widely used for the formation of C-C bonds between aromatic rings.^{[6][7][8]}

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of **Methyl 2-(5-methylfuran-2-yl)benzoate**, this would involve the coupling of methyl 2-bromobenzoate with 5-methyl-2-furylboronic acid.



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Figure 1: Proposed Suzuki-Miyaura Synthesis Workflow.

Experimental Protocol: Synthesis

- **Reaction Setup:** To a flame-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base like potassium carbonate (2.0 eq).
- **Solvent Addition:** Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
- **Reaction Execution:** Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Characterization

The structure and purity of the synthesized **Methyl 2-(5-methylfuran-2-yl)benzoate** would be confirmed using standard analytical techniques.^{[9][10][11]}

Technique	Purpose	Expected Observations
^1H NMR	To determine the proton environment and confirm the structure.	Signals corresponding to the methyl ester protons, the methyl group on the furan ring, and the aromatic protons on both the furan and benzene rings with appropriate chemical shifts and coupling constants.
^{13}C NMR	To determine the carbon skeleton of the molecule.	Resonances for all 13 unique carbon atoms, including the carbonyl carbon of the ester, and the carbons of the aromatic rings.
Mass Spectrometry (MS)	To determine the molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the calculated molecular weight (216.23 g/mol).
Infrared (IR) Spectroscopy	To identify the functional groups present.	Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches.
High-Performance Liquid Chromatography (HPLC)	To assess the purity of the compound.	A single major peak indicating a high degree of purity.

Hypothesized Biological Activity and Signaling Pathway

Given the known biological activities of furan and benzoate derivatives, **Methyl 2-(5-methylfuran-2-yl)benzoate** could potentially exhibit a range of pharmacological effects. Furan-containing molecules have been reported to have anti-inflammatory, antimicrobial, and anticancer activities.^{[12][13]} Benzoate derivatives have also been investigated for similar properties.^{[14][15]}

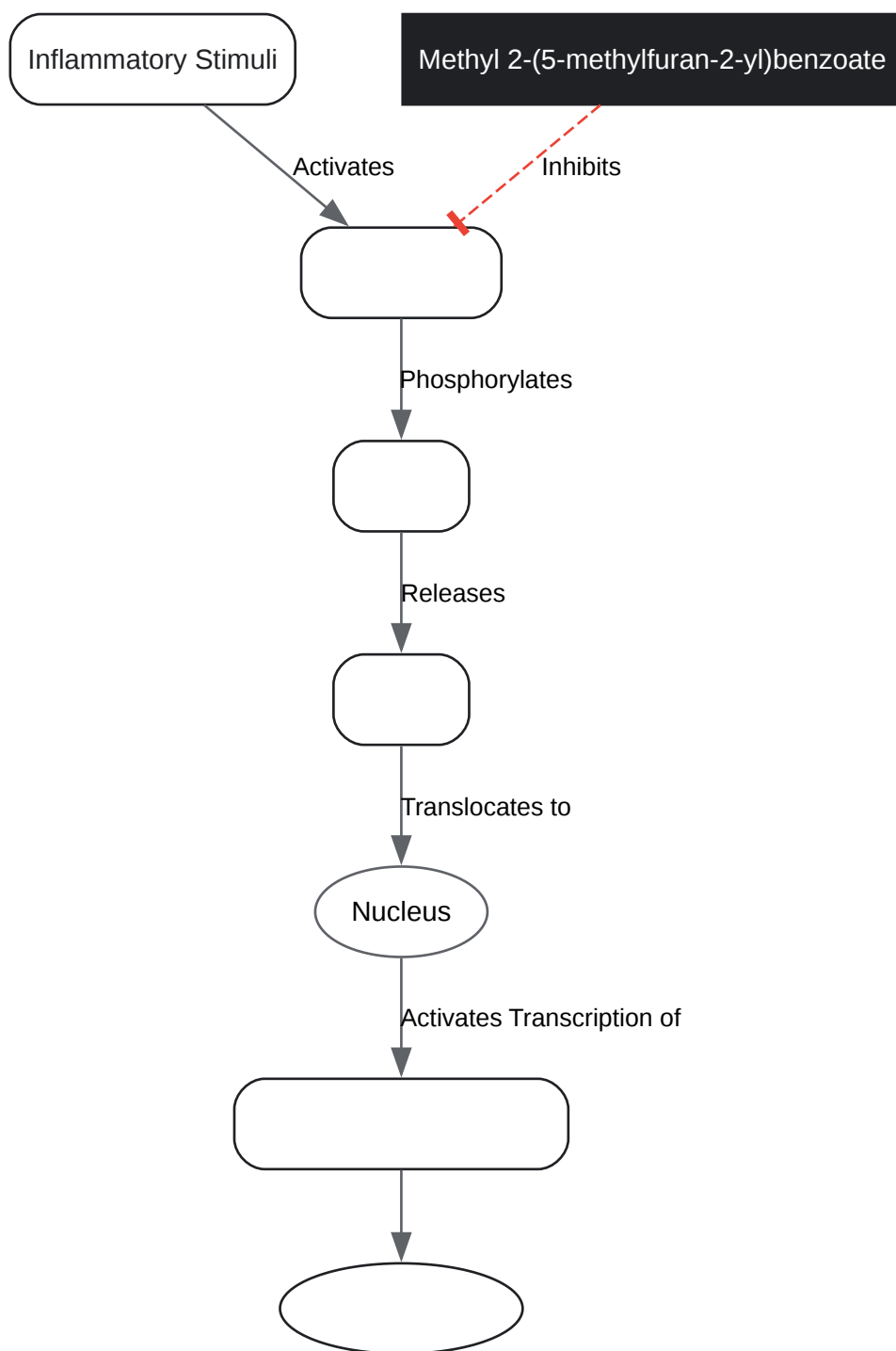
Potential Biological Targets

Based on its structural motifs, potential biological targets for **Methyl 2-(5-methylfuran-2-yl)benzoate** could include:

- Inflammatory Pathway Enzymes: Such as cyclooxygenase (COX) or lipoxygenase (LOX).
- Signaling Kinases: Involved in cell proliferation and survival pathways, such as MAP kinases or PI3K.
- Microbial Enzymes: Essential for bacterial or fungal growth.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

A plausible mechanism of action for **Methyl 2-(5-methylfuran-2-yl)benzoate** could be the inhibition of the NF- κ B signaling pathway, a key regulator of inflammation.



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Figure 2: Hypothetical Anti-Inflammatory Signaling Pathway.

Conclusion

While **Methyl 2-(5-methylfuran-2-yl)benzoate** remains a novel and uncharacterized compound, this technical guide provides a solid theoretical foundation for its future investigation. The proposed synthetic route via Suzuki-Miyaura coupling is a well-established and robust method. The predicted physicochemical properties offer a starting point for its handling and analysis. The outlined experimental protocols for synthesis and characterization provide a clear roadmap for its preparation and structural elucidation. Finally, the hypothesized biological activities and signaling pathways suggest promising avenues for pharmacological evaluation. This document is intended to empower researchers to explore the potential of this and other new chemical entities at the intersection of furan and benzoate chemistry.

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